molecular formula C7H6N2O5 B15245506 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one

Cat. No.: B15245506
M. Wt: 198.13 g/mol
InChI Key: LETZYRJEUJBNBG-UHFFFAOYSA-N
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Description

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a fused oxazole and pyridine ring system, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a nitro-substituted pyridine derivative with an appropriate oxazole precursor. The reaction conditions often include the use of solvents such as anhydrous ethyl acetate and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring system .

Scientific Research Applications

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is unique due to its specific combination of a hydroxyl group and a nitro group on the fused oxazole-pyridine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

7-hydroxy-8-nitro-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H6N2O5/c10-4-3-5(11)8-1-2-14-7(8)6(4)9(12)13/h3,10H,1-2H2

InChI Key

LETZYRJEUJBNBG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=O)N21)O)[N+](=O)[O-]

Origin of Product

United States

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